4-[(Phenylamino)methyl]piperidin-4-ol
Overview
Description
4-[(Phenylamino)methyl]piperidin-4-ol is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound is also known by its IUPAC name, 4-(anilinomethyl)-4-piperidinol . It has gained significant attention in scientific research due to its potential implications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylamino)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with phenylamine under controlled conditions. One common method includes the use of a nickel catalyst to facilitate the regioselective formation of the compound . The reaction conditions often involve mild temperatures and pressures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include hydrogenation, cyclization, and amination reactions . These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylamino)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce a fully saturated piperidine compound .
Scientific Research Applications
4-[(Phenylamino)methyl]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Phenylamino)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
4-Piperidinol: Lacks the phenylamino group but shares the piperidine core.
Phenylpiperidine: Contains a phenyl group attached to the piperidine ring.
Uniqueness
4-[(Phenylamino)methyl]piperidin-4-ol is unique due to the presence of both the phenylamino and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
4-(anilinomethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12(6-8-13-9-7-12)10-14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZVNEQHXCWLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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